(3S,5S)-Piperidine-3,5-diol;hydrochloride
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Overview
Description
(3S,5S)-Piperidine-3,5-diol;hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of hydroxyl groups at the 3 and 5 positions of the piperidine ring, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-Piperidine-3,5-diol;hydrochloride typically involves the reduction of a suitable precursor, such as a diketone or a diester, followed by cyclization to form the piperidine ring. One common method involves the use of catalytic hydrogenation to reduce the precursor, followed by acid-catalyzed cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-Piperidine-3,5-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diamines.
Scientific Research Applications
(3S,5S)-Piperidine-3,5-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique chemical properties are leveraged to create high-value products.
Mechanism of Action
The mechanism of action of (3S,5S)-Piperidine-3,5-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, which can modulate their activity. The compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its specific interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-3,5-Diaminohexanoate: A diamino acid anion with similar structural features but different functional groups.
Cycloheximide: A compound with a similar piperidine ring structure but different substituents, used as an antifungal agent.
Uniqueness
(3S,5S)-Piperidine-3,5-diol;hydrochloride is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 3 and 5 positions. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3S,5S)-piperidine-3,5-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQNKGWCODIJN-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC[C@H]1O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445749-90-4 |
Source
|
Record name | (3S,5S)-piperidine-3,5-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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